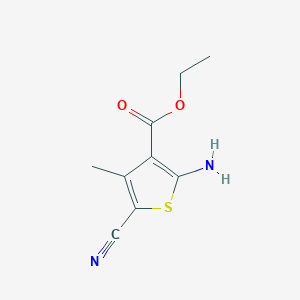

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate

Vue d'ensemble

Description

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis due to their stability and reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for the preparation of aminothiophenes. The Gewald reaction involves the condensation of an α-cyanoester, a ketone, and elemental sulfur in the presence of a base. The reaction conditions usually include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 70-80°C)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the process.

Analyse Des Réactions Chimiques

Key Reaction Conditions:

-

Catalyst : Piperidinium borate (20 mol%)

-

Solvent : EtOH/HO (9:1 ratio)

-

Temperature : 100°C

| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 20 | 25 | 96 |

| 2 | 15 | 25 | 78 |

| 3 | 10 | 45 | 69 |

Optimized conditions prioritize high catalyst loading for efficiency .

Condensation Reactions

The amino group participates in Knoevenagel condensations with aldehydes/ketones to form α,β-unsaturated derivatives.

Example:

-

Reagent : Salicylaldehyde

-

Conditions : Reflux in 1,4-dioxane with piperidine

-

Product : Coumarin derivative (Compound 4 )

Mechanism :

-

Nucleophilic attack by the amino group on the aldehyde carbonyl.

-

Dehydration to form a conjugated enamine.

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles.

Example:

-

Reagent : Triethylamine in 1,4-dioxane

-

Conditions : Reflux for 5 hours

-

Product : Tetrahydrobenzo thieno[2,3-b]pyridine-3-carbonitrile

Key Spectral Data :

Heterocyclic Ring Formation

The cyano and ester groups enable the synthesis of diverse heterocycles.

Thiazole Derivatives

-

Reagent : Phenyl isothiocyanate + elemental sulfur

-

Conditions : Reflux in 1,4-dioxane

-

Product : Thiazole-2-thione derivative (Compound 12 )

Pyrazole Derivatives

-

Reagent : Hydrazine hydrate

-

Conditions : Reflux in DMF/1,4-dioxane

-

Product : Pyrazole carboxamide (Compound 7a )

Substitution Reactions

The cyano group undergoes nucleophilic substitution to form amides or thioamides.

Example:

-

Reagent : Ethyl chloroacetate

-

Conditions : Stirring with KOH in DMF

-

Product : Thiophene-amide hybrid (Compound 14a )

Reaction Optimization Insights

-

Solvent Impact : Ethanol/water mixtures enhance yields in Gewald reactions due to balanced polarity .

-

Catalyst Recyclability : Piperidinium borate retains 90% efficacy after four cycles .

This compound’s multifunctional architecture enables tailored syntheses of bioactive heterocycles, underscoring its importance in medicinal chemistry. Experimental protocols emphasize solvent selection, catalyst design, and functional group compatibility to maximize efficiency.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate features a thiophene ring substituted with an amino group, a cyano group, and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 210.25 g/mol. The structural attributes contribute to its reactivity and potential interactions with biological targets.

Applications in Chemistry

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions:

- Oxidation: Produces sulfoxides or sulfones.

- Reduction: Converts to amines or alcohols.

- Substitution: Forms halogenated thiophenes or other derivatives.

Table 1: Summary of Chemical Reactions

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, MCPBA |

| Reduction | Amines, alcohols | Lithium aluminum hydride |

| Substitution | Halogenated thiophenes | Acyl chlorides, alkyl halides |

Biological Applications

This compound has been investigated for its potential bioactive properties, particularly as an antimicrobial and anticancer agent. Studies suggest that the cyano and amino groups facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions.

Case Studies

- Antimicrobial Efficacy Study: A study demonstrated significant inhibition zones against bacteria comparable to standard antibiotics like ceftriaxone.

- Cancer Cell Line Study: In vitro tests on MCF-7 breast cancer cells showed a marked decrease in cell viability with increasing concentrations of the compound, indicating strong anticancer potential.

- Inflammation Model: Animal studies revealed reduced inflammation markers when treated with this compound compared to control groups.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development:

- Enzyme Inhibitors: The compound may act by binding to specific enzymes, modulating their activity.

- Receptor Modulators: It has potential applications in developing drugs that target specific receptors involved in various diseases.

Industrial Applications

The compound is also utilized in the development of organic semiconductors and materials for electronic devices due to its electronic properties stemming from the thiophene ring structure.

Mécanisme D'action

The mechanism of action of ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with biological targets, while the thiophene ring provides a stable aromatic scaffold.

Comparaison Avec Des Composés Similaires

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Ethyl 2-amino-4-methylthiophene-3-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.

Ethyl 2-amino-5-cyano-4-ethylthiophene-3-carboxylate: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.

Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate: Contains a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with amino and cyano groups, which are critical for its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets. The cyano and amino groups facilitate hydrogen bonding and electrostatic interactions, while the thiophene ring provides a stable aromatic scaffold. These interactions can modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's IC50 values in these studies indicate potent antiproliferative activity, suggesting its potential as a lead compound for cancer therapy .

Case Study: Cytotoxicity Testing

A study evaluating the cytotoxicity of this compound used the MTT assay on MCF-7 cells. The results indicated an IC50 value in the low micromolar range, demonstrating significant cell growth inhibition. Table 1 summarizes the cytotoxic effects observed:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Lacks cyano group | Reduced reactivity and activity |

| Ethyl 2-amino-5-cyano-4-ethylthiophene-3-carboxylate | Ethyl substitution affects sterics | Varies in potency compared to target |

| Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate | Phenyl group enhances aromaticity | Increased interactions with targets |

This comparative analysis highlights how specific substitutions influence biological activity, emphasizing the importance of functional groups in drug design.

Future Directions

Given its promising biological activities, further research into this compound is warranted. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antimicrobial and anticancer effects.

- In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity against specific cancer types or pathogens.

Propriétés

IUPAC Name |

ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)14-8(7)11/h3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHOBBRGWQVVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563955 | |

| Record name | Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43028-74-6 | |

| Record name | Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.